MCPA-butotyl

Description

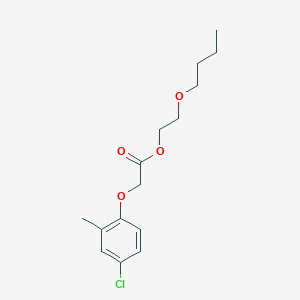

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butoxyethyl 2-(4-chloro-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClO4/c1-3-4-7-18-8-9-19-15(17)11-20-14-6-5-13(16)10-12(14)2/h5-6,10H,3-4,7-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGKFWXGAHXMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042111 | |

| Record name | MCPA-butotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19480-43-4 | |

| Record name | MCPA butotyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19480-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPA-butotyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019480434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(4-chloro-2-methylphenoxy)-, 2-butoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MCPA-butotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl 4-chloro-o-tolyloxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-BUTOTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I91K2LPXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Phenoxyacetic Acid Derivatives

Aryloxyalkanoic acid herbicides are a major chemical family of herbicides, and within this family, phenoxyacetic acid derivatives are a prominent subgroup. encyclopedia.pub These compounds, including the widely used 2,4-D and MCPA, were developed in the 1940s as synthetic analogues of the natural plant growth hormone indole-3-acetic acid (IAA). encyclopedia.pub They are characterized by a phenoxy group linked to an alkanoic acid.

MCPA-butotyl is specifically a derivative of MCPA (2-methyl-4-chlorophenoxyacetic acid). bcpcpesticidecompendium.org It is the 2-butoxyethyl ester of MCPA. nih.gov This ester formulation modifies the physicochemical properties of the parent acid, MCPA. ontosight.ai While the acid form is active, commercial herbicides are often formulated as esters or salts to influence their application and environmental behavior. encyclopedia.pub

Below is a table detailing the chemical identity of this compound.

| Property | Value |

| IUPAC Name | 2-butoxyethyl 2-(4-chloro-2-methylphenoxy)acetate |

| CAS Number | 19480-43-4 |

| Molecular Formula | C15H21ClO4 |

| Molecular Weight | 300.78 g/mol |

Data sourced from PubChem CID 62736 nih.gov

Ester Prodrug Nature and Hydrolytic Conversion to the Active Form, Mcpa

Auxin Mimicry and Hormonal Disruption Pathways

MCPA, the active form of this compound, functions as a "superauxin." researchgate.netnih.gov Unlike the plant's natural auxin, IAA, which is carefully regulated and metabolized, synthetic auxins like MCPA are more stable and persist longer within the plant tissues. researchgate.nettandfonline.com This stability leads to a continuous and unregulated stimulation of auxin-responsive genes.

The molecular mechanism begins with the absorption of the herbicide and its translocation to the plant's actively growing points. ucanr.edufao.org Here, MCPA binds to specific auxin receptor proteins in the cell nucleus, such as Transport Inhibitor Response 1 (TIR1). tandfonline.comcorteva.com This binding event promotes the interaction between the receptor and transcriptional repressor proteins known as Aux/IAA proteins. researchgate.nettandfonline.com Consequently, these repressor proteins are targeted for degradation by the cell's proteasome system. tandfonline.com The removal of these repressors allows for the relentless activation of auxin response factors (ARFs), leading to the uncontrolled transcription of genes that regulate growth. This sustained hormonal signal overwhelms the plant's normal developmental pathways, causing a fatal disruption of multiple growth processes. nih.govucanr.edu

Cellular and Subcellular Targets in Susceptible Plants

This compound is translocated systemically through both the xylem and phloem, allowing it to accumulate in regions of high metabolic activity and cell division, known as meristems. ucanr.edufao.orgunl.edu These include root tips, shoot apices, and the vascular cambium. It is within the cells of these tissues that the herbicidal effects are most profoundly expressed.

A critical effect of the uncontrolled cell growth stimulated by MCPA is the severe disruption of the plant's vascular system. isa-arbor.comresearchgate.net The herbicide triggers abnormal cell proliferation and differentiation in the phloem and xylem. corteva.comvt.edu This leads to disorganized and malformed vascular tissues that are incapable of efficiently transporting water, nutrients, and sugars throughout the plant. vt.edu The eventual breakdown of this vital transport system is a major contributor to the wilting, necrosis, and ultimate death of the plant. researchgate.net

The profound physiological and cellular disruptions manifest as distinct and severe morphological abnormalities in susceptible broadleaf plants. isa-arbor.comsaskpulse.com These symptoms are the visible result of the herbicide's auxin-mimicking action.

Commonly observed aberrations include:

Epinasty : A characteristic twisting, bending, and curling of stems and leaf petioles. usu.eduvt.edusaskpulse.com

Leaf Deformation : Leaves may appear cupped, curled, puckered, or strap-shaped. usu.eduvt.edu

Organ Swelling : Stems and roots, particularly at the nodes, often exhibit significant swelling and callusing due to abnormal cell proliferation. saskpulse.comucanr.edu

Tissue Cracking : The rapid, uncontrolled growth can cause stem tissues to crack open, creating entry points for pathogens. vt.eduucanr.edu

These symptoms reflect the plant essentially "growing itself to death" under the influence of the synthetic auxin. saskpulse.com

Summary of Physiological Effects

| Effect Category | Specific Impact on Susceptible Plants |

| Hormonal | Mimics natural auxin (IAA), leading to persistent and unregulated hormonal signaling. researchgate.nettandfonline.com |

| Cellular | Concentrates in meristematic tissues; disrupts nucleic acid metabolism and orderly cell division. ucanr.edufao.org |

| Vascular | Causes abnormal development and disorganization of xylem and phloem, impairing transport. isa-arbor.comresearchgate.netvt.edu |

| Morphological | Induces twisting (epinasty), swelling, leaf cupping, and tissue cracking. usu.eduvt.edusaskpulse.com |

Environmental Fate and Transport Dynamics

Degradation Pathways in Environmental Compartments

The environmental persistence and transformation of the herbicide MCPA-butotyl are governed by a series of degradation processes. The initial and rapid conversion of this compound to its active form, MCPA (4-chloro-2-methylphenoxyacetic acid), is a critical first step, followed by further breakdown through various biotic and abiotic pathways.

Hydrolysis of this compound to MCPA in Soil and Water Systems

MCPA is often formulated as an ester, such as this compound, or as a salt. fao.org Once introduced into the environment, ester forms like this compound undergo rapid hydrolysis to the parent acid, MCPA. sourcetotap.eufao.org This conversion occurs within hours to days in soil and water systems. sourcetotap.eu For instance, a study on the primary hydrolysis rate of another ester, [14C]-MCPA 2-ethylhexyl ester (2-EHE), in two different US soils (a clay loam and a sandy loam) demonstrated a rapid transformation to MCPA. fao.orgfao.org The half-life values for this hydrolysis were observed to be between 4.5 and 16.6 hours. fao.orgfao.org This rapid conversion means that the environmental fate and behavior of the compound are primarily dictated by the properties of the resulting MCPA acid, as all forms are quickly converted to the anionic form in the soil. sourcetotap.eu

Aerobic Soil Metabolism and Degradation Kinetics of MCPA

The primary route of MCPA degradation in soil is through microbial metabolism, which is highly dependent on aerobic conditions. sourcetotap.eunih.gov In anaerobic environments, such as saturated or flooded soils, the breakdown of MCPA is negligible, which can lead to its persistence and the creation of a legacy source. sourcetotap.eunih.gov The rate of aerobic degradation is influenced by several factors, including soil moisture, temperature, pH, and nutrient content, all of which regulate the activity of soil microbial communities. sourcetotap.eu

The degradation kinetics of MCPA in soil have been extensively studied, with reported half-life (DT50) values varying based on environmental conditions and soil types. Field DT50 values typically range from 7 to 60 days. sourcetotap.eu Laboratory studies have reported soil half-lives from less than 7 days to 41 days, with an average of approximately two to three weeks. nih.gov Specific studies have yielded precise degradation times; for example, an aerobic soil metabolism study found that MCPA acid degraded with a half-life of 24 days. fao.orgepa.gov Another study observed DT50 values at 25°C ranging from 1.5 to 6.9 days in the topsoil (Ap horizons) of Polish agricultural soils. pjoes.com The degradation rate is inversely related to sorption; stronger binding to soil particles corresponds to a slower mineralization rate. nih.govacs.org

Table 1: Reported Half-Life (DT50) of MCPA in Soil

| Condition | Half-Life (Days) | Source |

|---|---|---|

| Field Conditions | 7 - 60 | sourcetotap.eu |

| Laboratory Persistence Studies | <7 - 41 | nih.gov |

| Aerobic Soil Metabolism Study | 24 | fao.orgepa.gov |

| Polish Agricultural Soils (Ap horizon, 25°C) | 1.5 - 6.9 | pjoes.com |

| Polish Agricultural Soils (Bw/E horizons, 25°C) | 8.7 - 20.1 | pjoes.com |

Microbial Biotransformation and the Role of Functional Genes in Degradation (e.g., tfdA genes)

The biodegradation of MCPA is initiated by specific microbial enzymes encoded by functional genes. nih.gov The tfdA gene, which codes for a 2,4-D/α-ketoglutarate dioxygenase, is crucial as it catalyzes the initial step in the degradation pathway: the cleavage of the ether bond of phenoxy acid herbicides like MCPA. cabidigitallibrary.orgasm.org This enzymatic action transforms MCPA into 4-chloro-2-methylphenol (B52076) (MCP). cabidigitallibrary.org

There are several classes of tfdA genes (Class I, II, and III) distributed among different bacterial species. researchgate.net Research indicates that Class III tfdA genes are the most studied and appear to be dominant in soils newly exposed to the herbicide. researchgate.netmdpi.com The presence and abundance of these genes can serve as an indicator of a soil's potential to biodegrade MCPA. mdpi.com Quantitative real-time PCR (qPCR) has been employed to monitor the proliferation of tfdA-containing bacterial communities during MCPA degradation. nih.gov One study using qPCR observed that the bacterial community with tfdA genes grew from an initial 500 genes per gram of soil to approximately 3 x 10⁴ genes/g and 7 x 10⁵ genes/g in topsoil treated with 2.3 mg/kg and 20 mg/kg of MCPA, respectively. nih.gov This demonstrates a direct link between the presence of the herbicide and the growth of specific degrader populations. nih.govasm.org

Photodegradation Processes (e.g., Photochemical Oxidative Half-Life)

Photodegradation, or the breakdown of a compound by light, is another significant pathway for MCPA dissipation, particularly in the atmosphere and at the surface of water or soil. sourcetotap.eunih.gov The major photodegradation product of MCPA is 4-chloro-2-methylphenol. researchgate.netresearchgate.net

The rate of photodegradation varies considerably between environmental compartments. In the atmosphere, vapor-phase MCPA is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 31 hours. nih.gov Another estimate for the atmospheric photo-oxidation half-life is 2.2 days. canada.ca On soil surfaces, photolysis is a much slower process, with a reported half-life of 67 days under natural sunlight. epa.gov In aquatic systems, the direct photolysis half-life of MCPA under summer sunlight conditions has been estimated at 19-20 days. nih.gov A study in the River Thames estimated a photolysis DT50 of about 14 days in natural autumn sunlight. sourcetotap.eu

Table 2: Photodegradation Half-Life of MCPA

| Environmental Compartment | Half-Life | Source |

|---|---|---|

| Atmosphere (reaction with hydroxyl radicals) | ~31 hours | nih.gov |

| Atmosphere (photo-oxidation) | 2.2 days | canada.ca |

| Soil Surface (natural sunlight) | 67 days | epa.gov |

| Water (direct photolysis, summer sunlight) | 19 - 20 days | nih.gov |

Advanced Oxidation Processes for Degradation in Water

To address the contamination of water sources by herbicides like MCPA, Advanced Oxidation Processes (AOPs) have been developed as effective treatment technologies. scirp.orgiwaponline.com AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to mineralize organic compounds into less harmful substances like carbon dioxide and water. scirp.org Common AOPs include ozonation, Fenton and photo-Fenton reactions, sonolysis, and heterogeneous photocatalysis. scirp.orgarviatechnology.com

Heterogeneous photocatalysis using a semiconductor like titanium dioxide (TiO₂) has shown dramatic efficacy in degrading MCPA. scirp.orgscirp.org In one study, the direct photolysis of MCPA sodium monohydrate under simulated solar light was extremely slow, with a half-life of 6931.5 minutes. scirp.orgscirp.org However, the addition of a TiO₂ powder as a photocatalyst accelerated the process significantly, reducing the half-life to just 36.5 minutes and achieving complete mineralization in approximately 4 hours. scirp.orgscirp.org Other AOPs, such as the sono-Fenton process, which combines ultrasound with the Fenton reaction, have also been shown to effectively decompose MCPA in aqueous solutions. researchgate.net

Environmental Mobility and Distribution

The mobility of MCPA in the environment is a key factor in its potential to contaminate water resources. Due to its high water solubility and weak adsorption to soil particles, MCPA is considered to be highly mobile in most soil types. sourcetotap.eunih.govnih.gov Its mobility is quantified by a low soil organic carbon-water (B12546825) partitioning coefficient (Koc), which has been reported in the range of 50 to 62. nih.gov

This high mobility makes MCPA susceptible to transport from agricultural fields into surface water and groundwater through processes like runoff and leaching, particularly after rainfall events. sourcetotap.eunih.gov Monitoring studies have frequently detected MCPA in rivers, sometimes at concentrations exceeding drinking water standards. sourcetotap.eu The mobility of MCPA tends to increase in soils with lower organic matter content, as there are fewer sites for adsorption. epa.gov

While the majority of applied MCPA reaches the soil, a small fraction can be volatilized into the atmosphere. sourcetotap.eu Although estimated to be a minor pathway (around 0.3% of applied MCPA), atmospheric transport can be significant over long distances. One study in Canada detected MCPA in 50% of high-volume air samples, with higher concentrations found at greater altitudes, indicating the potential for long-range atmospheric transportation. sourcetotap.eu

Soil Adsorption and Leaching Potential of MCPA

The mobility and retention of MCPA in soil are critical factors determining its potential to move into water systems. These processes are primarily influenced by the herbicide's interaction with soil components and its persistence.

Research indicates that the sorption of MCPA in soils is generally low. agriculturejournals.czagriculturejournals.czresearchgate.net The primary factor controlling MCPA sorption is the soil's organic carbon content; higher organic carbon leads to greater sorption. agriculturejournals.czresearchgate.netpjoes.comnih.gov Soil pH also plays a role, as MCPA is a weak acid (pKa ≈ 3.1) that exists predominantly in its anionic form at typical soil pH levels (5 to 8). nih.gov Sorption tends to increase as pH decreases. agriculturejournals.cz

Laboratory studies have quantified the sorption behavior of MCPA in various soil types using the Freundlich sorption coefficient (Kf) and the distribution coefficient (Kd). These studies consistently show a strong positive correlation between sorption and organic carbon content. For instance, in a study comparing two agricultural soils, the chernitsa soil with higher organic carbon (2.48%) had a Kf value of 0.96 L/kg, whereas the regosol with lower organic carbon (1.21%) had a Kf of 0.40 L/kg. pjoes.com Similarly, another study found Kd values ranging from 0.077 to 2.827 L/kg across various soils and sediments, with the percentage of MCPA sorbed being less than 25% in soils with organic carbon content below 2.5%. agriculturejournals.czagriculturejournals.cz

Given its low sorption and high water solubility (825 mg/L), MCPA has a high potential for leaching. ccme.cateagasc.ieresearchgate.net Desorption studies show that a large fraction of sorbed MCPA can be readily released back into the soil solution, with desorption rates ranging from 44.5% to 77.5%. researchgate.netpjoes.com This high desorption potential further contributes to its mobility. pjoes.com Column leaching experiments have confirmed this, showing that MCPA is more mobile in soils with lower organic matter and higher sand content. researchgate.netpjoes.com In one study, 16.44% of applied MCPA was recovered in the leachates of a sandy regosol, compared to only 1.12% in a chernitsa soil with higher organic content. pjoes.com This indicates a significant risk of groundwater contamination when MCPA is applied to sandy soils with low organic matter. pjoes.com

Table 1: MCPA Soil Sorption Coefficients in Various Studies

| Soil/Sediment Type | Organic Carbon (%) | Sorption Coefficient (Kd or Kf) | Value (L/kg) | Reference |

|---|---|---|---|---|

| Chernitsa | 2.48 | Kf | 0.96 | pjoes.com |

| Regosol | 1.21 | Kf | 0.40 | pjoes.com |

| Various Surface Soils & Sediments | 0.38 - 5.51 | Kd | 0.077 - 2.827 | agriculturejournals.cz |

| Agricultural Soils | Not Specified | Kf | 0.33 - 4.87 | researchgate.net |

| Soils with Peat Amendment | 0.18 - 4.61 | Kd | 0.28 - 1.24 | agriculturejournals.cz |

Transport and Fluctuations in Groundwater and Surface Water Systems

Due to its high mobility and solubility, MCPA is frequently detected in both groundwater and surface water systems, particularly in agricultural regions. canada.casourcetotap.eu Transport to water bodies can occur through several mechanisms, including surface runoff, leaching into groundwater, spray drift, and erosion. canada.cateagasc.ieresearchgate.net

Monitoring studies across Europe and North America have consistently found MCPA in water sources. In Canada, MCPA was one of the top three most detected pesticides in a study of three prairie rivers, with detection frequencies as high as 77% in the Assiniboine River. canada.ca While most surface water samples in the Prairie provinces had non-detectable levels, some groundwater samples in Saskatchewan contained residues up to 0.53 µg/L. ccme.ca In the United States, MCPA was found in 4 out of 18 surface water samples at levels of 0.04–0.54 µg/L, and in some Montana groundwater at a maximum of 5.5 µg/L. who.int

In Europe, the situation is similar. A national survey in Ireland detected MCPA in over 8% of 845 groundwater samples, while a Spanish study found it in 7% of samples from 112 groundwater wells. sourcetotap.eu MCPA is also widespread in European rivers; it was detected at 93% of sites surveyed along the Danube River and in 31% of samples from rivers in Quebec, Canada. ccme.casourcetotap.eusourcetotap.eu Monitoring in Flanders, Belgium, found that 5% of 2,577 surface water samples between 2017-2019 exceeded the Annual Average Environmental Quality Standard (AA-EQS). fytoweb.be

The concentrations of MCPA in surface water often show seasonal fluctuations, with peaks observed during the typical application periods in late spring and early summer (May and June). sourcetotap.eufytoweb.be Studies with high-frequency temporal sampling show that the majority of MCPA transport occurs via event flow pathways, particularly surface-dominated runoff during storms shortly after application. researchgate.net However, about 12% of the MCPA load can be transported via deep baseflows, indicating persistence in delayed pathways like groundwater. researchgate.net While MCPA degrades under aerobic conditions, its breakdown can be negligible in the anaerobic environments of saturated soils and sediments, creating a potential legacy source that can be released to water bodies over time. teagasc.iesourcetotap.eu

Table 2: Detection of MCPA in Various Water Systems

| Location | Water System Type | Detection Frequency | Maximum/Range of Concentration (µg/L) | Reference |

|---|---|---|---|---|

| Saskatchewan, Canada | Groundwater | 32% (13/41 samples) | up to 0.53 | ccme.ca |

| Quebec, Canada | Rivers | 31% | 1.3 | ccme.ca |

| Alberta, Canada | Groundwater | Most frequent in summer (85% of detections) | up to 1.293 | canada.ca |

| Montana, USA | Groundwater | Detected | 5.5 | who.int |

| Ireland | Groundwater | >8% (of 845 samples) | Not Specified | sourcetotap.eu |

| Spain | Groundwater | 7% (of 112 wells) | Not Specified | sourcetotap.eusourcetotap.eu |

| Danube River, EU | Surface Water | 93% (of 68 sites) | Not Specified | sourcetotap.eusourcetotap.eu |

| Flanders, Belgium (2017-2019) | Surface Water | 42% (1091/2577 samples) | Not Specified | fytoweb.be |

Uptake and Translocation of MCPA Residues by Successor and Rotational Crops

The potential for herbicides to be absorbed by crops planted after the initial application is a key aspect of their environmental fate. For MCPA, studies have investigated its uptake by rotational crops.

MCPA is a systemic herbicide, meaning it is readily absorbed by the leaves and roots of target plants and translocated throughout the plant's tissues. who.intepa.gov However, its potential for uptake by subsequent crops appears to be low. fao.orgfao.org A confined rotational crop study conducted in the USA involved treating soil directly with radiolabelled MCPA. fao.org Rotational crops, including lettuce, turnips, and wheat, were planted at intervals of 30, 120, and 365 days after treatment. The results showed that the total MCPA-equivalent residues found in these crops were below the limit of quantification (LOQ) at all plant-back intervals. fao.orgfao.org This indicates a low likelihood of significant residue accumulation in succeeding crops. fao.organses.fr

The low carryover risk is partly due to the degradation of MCPA in the soil. The half-life of MCPA in soil is typically reported to be around 24 days, though it can range from a few days to a month depending on conditions. fao.orgresearchgate.netresearchgate.net In dry conditions, however, the breakdown of residual herbicides can be slower, which could potentially pose issues for sensitive crops in the following season. dpird.wa.gov.au Despite this, specific studies on MCPA have concluded that it is very unlikely that residues will be present in succeeding crops under typical use patterns. anses.fr

Ecotoxicological Assessment and Non Target Organism Impacts

Aquatic Ecotoxicity Studies

The presence of herbicides like MCPA in aquatic environments can pose a risk to non-target organisms, particularly primary producers such as aquatic plants and algae. waterquality.gov.auresearchgate.net The ester forms of MCPA are reported to have a higher toxicity to aquatic life compared to its acid or salt forms. waterquality.gov.au

Studies on the non-target aquatic macrophyte Hydrilla verticillata have demonstrated its susceptibility to MCPA exposure, revealing impacts on growth, morphology, and physiological processes. nih.gov

Exposure to MCPA has been shown to significantly inhibit the growth of Hydrilla verticillata. nih.gov A dose-dependent decline in growth was observed after a 7-day exposure period to various concentrations of MCPA. nih.gov In one study, the highest growth was recorded in the control group, with a clear reduction in growth corresponding to increasing MCPA concentrations (10, 100, 500, and 1000 μg/L). nih.gov

Morphological abnormalities observed in H. verticillata following MCPA exposure include chlorosis (yellowing of leaves), the appearance of leaf dead zones, and changes in leaf texture to become hard and thin. nih.govmdpi.com Stems have been noted to turn brown and decrease in thickness and internode distance. mdpi.com Furthermore, perforations in the surface cuticle of young leaves have been documented as a result of exposure. mdpi.com

MCPA interferes with the photosynthetic capacity of H. verticillata. researchgate.net A notable decline in plant pigment content, including chlorophyll, is observed with increasing concentrations of the herbicide, indicating a disruption of the photosynthetic apparatus. nih.gov

The herbicide also induces oxidative stress in the plant. nih.gov This is evidenced by an increase in hydrogen peroxide (H2O2) content and elevated peroxidase (POD) activity within the plant tissues upon exposure to MCPA. nih.gov These responses are classic indicators of a plant's attempt to mitigate cellular damage caused by chemical stressors. nih.gov

The green alga Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata) is a standard species for aquatic toxicity testing and has been shown to be sensitive to MCPA. nih.govnih.gov

Laboratory assessments have determined the concentrations of MCPA that inhibit the growth of S. capricornutum. nih.gov A 96-hour study established a 50% Inhibition Concentration (IC50) for cell counts of 18.4 mg/L for the active ingredient of MCPA. nih.gov The formulated product of MCPA was found to be significantly more toxic, with a 96-hour IC50 of 0.62 mg/L. nih.gov The effects of MCPA on this alga were determined to be algistatic, meaning it inhibits growth rather than causing widespread cell death (algicidal). nih.gov Other studies have reported a 72-hour EC50 (Effective Concentration causing a 50% effect) of 143 mg/L for MCPA, noting it had the lowest acute toxicity among several phenoxy-carboxylic-acid herbicides tested. mdpi.com

The following table summarizes the toxicity values for MCPA on S. capricornutum from a 96-hour exposure study. nih.gov

Interactive Data Table: MCPA Toxicity to Selenastrum capricornutum

| Parameter | MCPA (Active Ingredient) | MCPA (Formulated Product) |

|---|---|---|

| 96-h IC50 (mg/L) | 18.4 | 0.62 |

| 96-h LOEC (mg/L) | 8.9 | 0.0062 |

IC50: 50% Inhibition Concentration (based on cell counts). LOEC: Lowest Observable Effects Concentration.

The mechanism of toxicity for many herbicides involves the disruption of photosynthesis. mdpi.com For MCPA, studies have included endpoints to measure the inhibition of photosynthetic electron transport, with an EC50 value being determined through fluorescence induction techniques after a 96-hour exposure. nih.gov While the specific EC50 value for MCPA's inhibition of photosynthetic electron transport was part of the determined endpoints, the numerical value was not specified in the abstract of the cited study. nih.gov

Algal Population Growth Inhibition and Lethality (IC50, LC50)

Effects on Aquatic Microorganisms and Microbial Communities

The introduction of MCPA and its derivatives into aquatic environments can have notable effects on microbial life. Studies indicate that MCPA exhibits toxicity against a range of aquatic organisms, including microorganisms that are foundational to aquatic food webs. mdpi.com The ester forms of MCPA, such as MCPA-butotyl, are reported to have a higher toxicity than the acid or salt forms across all aquatic trophic levels. waterquality.gov.au

Research has documented the adverse effects of MCPA on specific aquatic microorganisms. For example, the compound is toxic to the toxigenic cyanobacterium Microcystis aeruginosa and the green alga Selenastrum capricornutum, causing significant malformations and cell death. mdpi.com Such impacts can alter the structure and function of phytoplankton communities, potentially leading to broader ecosystem-level consequences. The sensitivity of different algal species can vary, with some studies showing that certain diatoms are among the most sensitive aquatic plants to MCPA. waterquality.gov.au

Terrestrial Ecotoxicity Studies

In the terrestrial environment, this compound can influence soil health by affecting its biological components and their activities.

Soil microorganisms are crucial for nutrient cycling and the decomposition of organic matter. The application of herbicides like MCPA can disrupt these vital functions. Research indicates that the presence of MCPA can induce a stress reaction within the soil microbial community, as evidenced by an initial increase of up to 35% in the metabolic quotient. nih.gov

Studies have shown that the application of MCPA can lead to a decrease in key soil enzymatic activities. In one investigation, dehydrogenase, urease, and phosphatase activities were observed to decrease by 39.3%, 20%, and 15.7%, respectively, in soil treated with an MCPA-based herbicide. nih.gov The same study also noted a 56.5% decrease in the soil ergosterol (B1671047) content, which is an indicator of fungal biomass. nih.gov Furthermore, the presence of MCPA in pesticide mixtures has been found to reduce the abundance of gram-positive bacteria. nih.gov While some studies suggest these impacts can be temporary, they highlight the potential for MCPA to alter the functional capacity of soil ecosystems. soilwealth.com.au

The primary non-target soil organisms affected by MCPA, as detailed in ecotoxicological studies, are soil microorganisms. These include a wide range of bacteria and fungi that are essential for soil health. soilwealth.com.au The application of MCPA can lead to shifts in the microbial community structure and a reduction in the populations of certain beneficial microorganisms. nih.govresearchgate.net For instance, functions like biological nitrogen fixation and nitrification can be inhibited by phenoxy herbicides, particularly in certain soil types. soilwealth.com.au The herbicide's mode of action, which mimics natural plant auxins, is targeted at dicotyledonous plants, but its effects extend to the microbial communities that inhabit the soil. pan.pl

To quantify the ecotoxicological impact of MCPA on soil, standardized biotests are employed. The Phytotoxkit® test assesses phytotoxicity by measuring seed germination and root growth inhibition in higher plants. indexcopernicus.com The Microtox® bioassay measures toxicity by quantifying the inhibition of luminescence in the marine bacterium Vibrio fischeri (now known as Aliivibrio fischeri). indexcopernicus.commicrobiotests.com These tests provide sensitive and reproducible measures of soil toxicity following contamination. indexcopernicus.comnih.gov

A study evaluating an agricultural soil treated with an MCPA-based herbicide (Agritox 500SL) utilized both Phytotoxkit® and Microtox® tests to assess the changes in soil ecotoxicity over time. pan.plindexcopernicus.com The results demonstrated significant toxic effects in the freshly treated soil. pan.plindexcopernicus.com

The Phytotoxkit® test revealed high levels of root growth inhibition for several plant species in soil freshly treated with an MCPA-based product. The highest phytotoxicity was observed for the two dicotyledonous species, garden lettuce (Lactuca sativum) and white mustard (Sinapis alba). pan.plindexcopernicus.com The monocotyledonous species, sorghum (Sorghum saccharatum), was less affected, which is consistent with the selective mode of action of MCPA against broadleaf weeds. pan.pl Another study also found that MCPA demonstrated 100% root growth inhibition in both Lactuca sativum and Sinapis alba under specific test conditions. mdpi.com

Table 1: Root Growth Inhibition in Soil Freshly Treated with an MCPA-based Herbicide

| Test Organism | Species Name | Inhibition (%) | Source(s) |

|---|---|---|---|

| Garden Lettuce | Lactuca sativum | 99% | indexcopernicus.com |

| White Mustard | Sinapis alba | 97% | indexcopernicus.com |

| Sorghum | Sorghum saccharatum | 66% | indexcopernicus.com |

The Microtox® test, which uses the luminescent bacterium Vibrio fischeri, is a sensitive indicator of metabolic inhibition caused by toxic substances. gobio-gmbh.de When these bacteria are exposed to contaminants, any disruption in their cellular metabolism results in a measurable decrease in light output. microbiotests.comgobio-gmbh.de In soil freshly spiked with an MCPA-containing herbicide, a significant toxic effect was observed on the bacteria. pan.plindexcopernicus.com

Table 2: Luminescence Inhibition in Soil Freshly Treated with an MCPA-based Herbicide

| Test Organism | Bioassay | Inhibition (%) | Source(s) |

|---|---|---|---|

| Vibrio fischeri | Microtox® | 76% | indexcopernicus.com |

Plant Root Growth Inhibition (e.g., Lactuca sativum, Sinapis alba, Sorghum saccharatum)

Interactions with Heavy Metal Uptake and Translocation in Plants

The application of phenoxyacetic herbicides, such as this compound, can significantly influence the complex processes of heavy metal uptake and translocation in plants. As a synthetic auxin, this compound's primary mode of action is to disrupt normal plant growth, but its presence in the soil can also alter the bioavailability and plant absorption of metallic elements. pan.plresearchgate.net Research into the interactions between MCPA and heavy metals in wheat (Triticum aestivum L.) has demonstrated that the herbicide can modify the transfer of these elements from the soil to the plant's roots and shoots. nih.gov

Studies have shown that higher application rates of MCPA often lead to a significant increase in the concentration of various heavy metals within the roots of wheat plants. nih.gov This phenomenon suggests that the herbicide may affect root physiology in a way that enhances metal absorption. The interaction is complex and can also involve the formation of metal-herbicide complexes with varying degrees of water solubility. The formation of sparingly soluble complexes, particularly with metals like lead (Pb), copper (Cu), and cadmium (Cd), could influence their mobility and subsequent uptake by the plant. nih.gov

The effect of MCPA is not uniform for all heavy metals or soil types, and the translocation of metals from roots to the above-ground parts of the plant is also impacted. nih.gov Furthermore, it has been noted that commercial herbicide formulations themselves may contain heavy metals as impurities, which could contribute to the metal load in the soil. pan.pl For instance, an increase in nickel (Ni) and chromium (Cr) concentrations was observed in soil following the application of an MCPA product. pan.pl This synergistic relationship, where the herbicide facilitates increased metal uptake, has implications for both crop contamination and phytoremediation strategies, where plants are used to extract pollutants from the soil. scielo.brscielo.brresearchgate.net

Research Findings on MCPA and Heavy Metal Concentrations in Wheat

A study investigating the effects of MCPA on wheat grown in two different types of farmland soil revealed a clear correlation between herbicide application and heavy metal concentration, particularly in the roots. nih.gov The analysis of variance proved that the herbicide treatment frequently influences the transfer of metals from the soil and their resulting concentrations in the plant. nih.gov

Table 1: Influence of MCPA on Heavy Metal Concentration in Wheat Roots This table shows the measured concentration of various heavy metals in the roots of wheat (Triticum aestivum L.) following the application of MCPA, as observed in a study by Skiba et al. (2016). The data illustrates that higher herbicide rates generally prompted a significant increase in the concentration of all tested metals in the roots.

| Heavy Metal | Control Concentration (mg/kg) | Concentration with MCPA (mg/kg) | Percentage Increase |

| Cadmium (Cd) | ~0.5 | Up to ~1.5 | ~200% |

| Cobalt (Co) | ~0.4 | Up to ~1.2 | ~200% |

| Nickel (Ni) | ~1.0 | Up to ~2.5 | ~150% |

| Copper (Cu) | ~5.0 | Up to ~12.0 | ~140% |

| Zinc (Zn) | ~40.0 | Up to ~70.0 | ~75% |

| Lead (Pb) | ~2.0 | Up to ~5.0 | ~150% |

| Manganese (Mn) | ~150.0 | Up to ~250.0 | ~67% |

| Note: The values are approximate, based on graphical data from the study "Influence of 2,4-D and MCPA herbicides on uptake and translocation of heavy metals in wheat (Triticum aestivum L.)". The exact concentrations varied depending on the soil type and specific herbicide dosage. nih.gov |

Impact on Metal Translocation

The translocation of heavy metals from the roots to the shoots is a critical factor in determining the potential for contamination of the edible parts of crops. The study also evaluated the transfer coefficients (TF) of these metals, which depend on the soil type and the herbicide rate applied. nih.gov The uptake of metals may be influenced by the formation of sparingly water-soluble metal-herbicide complexes, which would affect mobility. Low-solubility complexes involving Pb, Cu, and Cd are considered the least mobile. nih.gov While root concentrations of metals increased significantly with MCPA application, the translocation to shoots showed a more varied response, indicating that the herbicide's effect is more pronounced on uptake from the soil than on subsequent movement within the plant. nih.gov

Table 2: Heavy Metal Concentrations in Soil Before and After MCPA Application This table presents data from a study by Brtková et al. (2020), which measured the concentration of certain heavy metals in soil before and after the application of a commercial MCPA product. The findings suggest that the herbicide formulation itself can be a source of heavy metal contamination.

| Heavy Metal | Control Soil (mg/kg) | Soil with MCPA (mg/kg) |

| Nickel (Ni) | 10.18 ± 2.95 | 69.65 ± 1.64 |

| Chromium (Cr) | 4.07 ± 0.13 | 21.27 ± 1.96 |

| Cadmium (Cd) | Not specified | Increased |

| Source: Data from "The influence of MCPA on soil ecotoxicity and the presence of genes involved in its biodegradation". pan.pl |

Toxicological Profile and Human Health Implications of Mcpa As the Primary Metabolite

Mechanisms of Toxicity

The toxicity of 4-chloro-2-methylphenoxyacetic acid (MCPA) stems from several disruptive cellular and biochemical processes. researchgate.netoup.com

MCPA is known to cause dose-dependent damage to cell membranes. researchgate.netoup.com It also interferes with crucial metabolic pathways by disrupting the function of acetyl coenzyme A and uncoupling oxidative phosphorylation. researchgate.netoup.com This uncoupling leads to a rapid and severe depletion of cellular ATP, the primary energy currency of the cell, ultimately resulting in cell death. oup.com The disruption of acetyl coenzyme A metabolism affects the citric acid cycle and the synthesis of acetylcholine. oup.com

The systemic effects of MCPA poisoning can manifest in various organs. researchgate.net The high energy demands of organs like the kidneys, brain, heart, and muscles make them particularly vulnerable to the energy deprivation caused by the uncoupling of oxidative phosphorylation. researchgate.net Clinical reports have documented a range of organ-specific toxicities, including renal, neurological, cardiovascular, pulmonary, hepatic, and muscular impacts. researchgate.netresearchgate.netiloencyclopaedia.org In severe cases, multi-system organ failure can occur. wikitox.org Autopsies following fatal MCPA poisoning have revealed congestion and edema in the lungs, liver, kidneys, adrenal glands, and brain, with some cases showing early signs of necrosis in the liver and kidneys. nih.gov

Cellular and Biochemical Disruption (e.g., cell membrane damage, uncoupling of oxidative phosphorylation, disruption of acetyl coenzyme A metabolism)

Toxicokinetics and Metabolism

The way the body absorbs, distributes, metabolizes, and excretes MCPA varies between species. wikitox.orgnih.govtandfonline.comresearchgate.net

MCPA is readily absorbed from the gastrointestinal tract in rats, dogs, and humans. nih.govtandfonline.comresearchgate.netcanada.ca Following oral administration, peak plasma concentrations are typically observed within a few hours. wikitox.orgcanada.ca Once absorbed, MCPA distributes to various tissues, with the highest concentrations found in the blood, kidneys, liver, lungs, and heart. canada.ca However, significant accumulation in tissues is not generally observed. canada.ca

Elimination of MCPA primarily occurs through the urine. nih.govtandfonline.comresearchgate.netwho.int In humans and rats, a significant portion of the administered dose is excreted in the urine within the first 24-48 hours. nih.govtandfonline.comresearchgate.netcanada.ca Fecal excretion is a more minor pathway but can become more prominent at higher doses. who.int In dogs, however, elimination is more evenly split between urine and feces. nih.govtandfonline.comresearchgate.net

Significant species-specific differences exist in the renal handling of MCPA, which are attributed to variations in the activity of active transporters, specifically Organic Anion Transporters (OAT1 and OAT3). nih.govtandfonline.comresearchgate.net In rats and humans, these transporters facilitate the efficient secretion of MCPA into the urine. nih.govtandfonline.comresearchgate.net In contrast, dogs exhibit significantly less net secretion of MCPA in the renal proximal tubules, leading to a longer terminal half-life of the compound (47 hours in dogs versus 15-17 hours in rats and humans). nih.govtandfonline.comresearchgate.net This difference in renal excretion can lead to higher systemic exposure in dogs following repeated dosing. nih.govtandfonline.comresearchgate.net Studies using rat kidney slices have shown that the uptake of MCPA is an active process involving OAT1 and OAT3. nih.gov

MCPA is relatively stable metabolically. who.int The primary metabolite identified in rats is 4-chloro-2-hydroxymethyl-phenoxyacetic acid (HMCPA), formed through the oxidation of the methyl group. who.intnih.gov Another identified metabolite is a glycine (B1666218) conjugate of MCPA. who.intnih.gov In some plants, MCPA can be metabolized to form conjugates with glucose and amino acids like aspartic acid. waterquality.gov.auepa.govsmolecule.comacs.org The compound 2-methyl-4-chlorophenol has also been detected as a metabolite in various organisms. oup.comsmolecule.com

Interactive Data Table: Species-Specific Pharmacokinetics of MCPA

| Species | Primary Elimination Route | Terminal Half-life (approx.) | Key Renal Transporters Involved |

| Human | Urine nih.govtandfonline.comresearchgate.net | 15-17 hours nih.govtandfonline.comresearchgate.net | OAT1/OAT3 nih.govtandfonline.comresearchgate.net |

| Rat | Urine nih.govtandfonline.comresearchgate.netwho.int | 15-17 hours nih.govtandfonline.comresearchgate.net | OAT1/OAT3 nih.govtandfonline.comresearchgate.net |

| Dog | Urine and Feces nih.govtandfonline.comresearchgate.net | 47 hours nih.govtandfonline.comresearchgate.net | Lower OAT1/OAT3 activity nih.govtandfonline.comresearchgate.net |

Species-Specific Differences in Renal Excretion and Transporter Activity (e.g., Organic Anion Transporters OAT1/OAT3 in rats, dogs, and humans)

Genotoxicity and Carcinogenicity Assessments

The potential for MCPA to cause genetic mutations or cancer has been extensively evaluated through a battery of in vitro and in vivo studies and long-term animal bioassays.

The genotoxicity of MCPA, along with its salt (MCPA DMA) and ester (MCPA 2-EHE) forms, has been thoroughly tested. fao.org The consensus from these studies is that MCPA does not have genotoxic potential. fao.orgwho.intnhmrc.gov.au All in vivo assays for genotoxicity have yielded negative results. publications.gc.ca Based on these findings, regulatory bodies have concluded that the MCPA ion is unlikely to pose a genotoxic risk to humans. fao.org There is low concern for mutagenicity in vivo for MCPA acid, MCPA DMA salt, and MCPA 2-EHE. regulations.gov

Long-term carcinogenicity studies have been conducted in both mice and rats. In these studies, there was no indication of any treatment-related cancerous lesions. fao.orgwho.int Based on the lack of evidence of carcinogenicity in animal studies, international agencies generally consider MCPA as either unclassifiable with respect to its carcinogenicity in humans or not likely to be carcinogenic. nih.govcanada.caregulations.govfederalregister.gov The U.S. Environmental Protection Agency (EPA) has classified MCPA as “Not Likely to Be Carcinogenic to Humans”. regulations.govfederalregister.gov While some epidemiological studies have suggested a possible link between exposure to chlorophenoxy herbicides like MCPA and an increased risk of cancers such as non-Hodgkin's lymphoma, the evidence is considered inconclusive, and a causal relationship has not been established. nih.govcanada.ca A systematic review of the available data concluded that the evidence does not support a genotoxic mode of action for carcinogenicity. nih.gov

Table 1: Summary of Genotoxicity and Carcinogenicity Findings for MCPA

| Assessment Type | Key Findings | Conclusion | Citations |

|---|---|---|---|

| Genotoxicity | Extensively tested in vitro and in vivo; all in vivo assays were negative. | Not considered to be genotoxic. | fao.orgwho.intnhmrc.gov.aupublications.gc.ca |

| Carcinogenicity (Rodent Bioassays) | No evidence of treatment-related neoplastic lesions in long-term studies in mice and rats. | Not carcinogenic in mice or rats. | fao.orgwho.intnhmrc.gov.aunih.gov |

| Regulatory Classification | Classified as "Not Likely to Be Carcinogenic to Humans" or unclassifiable by major regulatory agencies. | Unlikely to pose a carcinogenic risk to humans. | nih.govcanada.caregulations.govfederalregister.gov |

Developmental and Reproductive Toxicology

The effects of MCPA on development and reproduction have been investigated in multi-generation and developmental toxicity studies.

In two-generation reproductive toxicity studies in rats, MCPA did not show any evidence of affecting reproductive function. fao.orgnih.gov The no-observable-effect level (NOEL) for reproductive function in rats was established at the highest dose tested. nih.gov However, at high dose levels, reductions in pup body weight and body weight gain were observed, indicating some level of systemic toxicity in the offspring. nhmrc.gov.aunih.gov In one two-generation study, decreased lactational pup body weight was noted at a dose level that was a parental NOAEL, suggesting quantitative susceptibility. regulations.govregulations.govfederalregister.gov

Developmental toxicity studies have been conducted in both rats and rabbits. In rats, developmental effects such as reduced fetal body weight and delayed skeletal ossification have been reported, though these effects often occurred in the presence of maternal toxicity. fao.orgregulations.govcanada.ca Some studies noted quantitative susceptibility, where fetal effects were observed at a dose that was a no-observed-adverse-effect-level (NOAEL) for the mother. regulations.govfederalregister.gov Conversely, in developmental toxicity studies with rabbits, no developmental effects were seen even at the highest dose tested, although signs of maternal toxicity were observed at lower doses. fao.orgwho.intcanada.ca Based on these collective findings, it has been concluded that the MCPA ion is not teratogenic in rats or rabbits. fao.orgwho.int

Table 2: Summary of Developmental and Reproductive Toxicology of MCPA

| Study Type | Species | Key Findings | Citations |

|---|---|---|---|

| Two-Generation Reproduction | Rat | No effects on reproductive function. Reduced pup body weight gain at high doses. | fao.orgnhmrc.gov.aunih.gov |

| Developmental Toxicity | Rat | Reduced fetal weight and delayed ossification, often alongside maternal toxicity. Evidence of quantitative susceptibility in some studies. | fao.orgregulations.govcanada.caregulations.govfederalregister.gov |

| Developmental Toxicity | Rabbit | No developmental effects observed. Maternal toxicity noted. | fao.orgwho.intcanada.ca |

Neurotoxicity Studies and Neurological Manifestations

The potential for MCPA to cause neurotoxicity has been evaluated in acute, subchronic, and developmental neurotoxicity studies.

Acute and subchronic neurotoxicity studies in rats have shown that signs of neurotoxicity, such as ataxia (lack of voluntary coordination of muscle movements), decreased open-field activity, and abdominal tension, can occur. who.intpublications.gc.caregulations.govregulations.gov However, these effects were generally observed at very high doses that also induced significant systemic toxicity and were often considered a reflection of the animals' poor general condition rather than a specific, direct neurotoxic effect. who.intpublications.gc.ca Importantly, no pathological changes to the brain or nervous tissue have been found in these or other toxicity studies. who.int

A developmental neurotoxicity (DNT) study in rats was conducted to specifically assess the potential for adverse effects on the developing nervous system. regulations.govepa.gov This study did not identify any specific developmental neurotoxic effects. regulations.govregulations.govfederalregister.gov However, qualitative susceptibility was noted, with increased pup mortality and decreased body weights occurring at the same dose level that caused maternal toxicity (decreased body weight and food consumption). regulations.govregulations.govfederalregister.gov Regulatory agencies have concluded that there is a low degree of concern for the potential neurotoxic effects of MCPA, as clear NOAELs have been identified and the endpoints used for risk assessment are protective of any potential neurotoxicity. regulations.gov

Table 3: Summary of Neurotoxicity Findings for MCPA

| Study Type | Species | Key Findings | Citations |

|---|---|---|---|

| Acute/Subchronic Neurotoxicity | Rat | Clinical signs (e.g., ataxia) observed only at high doses, concurrent with systemic toxicity. No neuropathology observed. | who.intpublications.gc.caregulations.gov |

| Developmental Neurotoxicity (DNT) | Rat | No specific developmental neurotoxic effects identified. Pup mortality and body weight effects seen at maternally toxic doses. | regulations.govregulations.govfederalregister.gov |

Herbicide Resistance Development and Management Strategies

Evolution and Mechanisms of Resistance in Weed Biotypes

The evolution of resistance to MCPA is a classic example of natural selection, where the herbicide eliminates susceptible individuals, allowing rare, pre-existing resistant plants to survive, reproduce, and eventually dominate the population. wsu.edu This has been documented in several weed species globally. The genetic and biochemical bases for this resistance can be complex, involving one or more mechanisms that prevent the herbicide from reaching its site of action or from effectively carrying out its lethal function.

Notable examples of weed biotypes that have developed resistance to MCPA include wild radish (Raphanus raphanistrum), Indian hedge mustard (Sisymbrium orientale), and nodding thistle (Carduus nutans). caws.org.nzweedscience.orgnih.gov Investigations into these resistant populations have revealed diverse evolutionary pathways to withstand the effects of auxinic herbicides. For instance, in New Zealand, populations of nodding thistle developed resistance to MCPA and 2,4-D following years of consistent use. caws.org.nz Similarly, in Western Australia, the heavy reliance on phenoxy herbicides led to the widespread evolution of resistance in wild radish populations. nih.govresearchgate.net A population of Indian hedge mustard in South Australia was found to require more than 20 times the standard herbicide rate for effective control. weedscience.orgcambridge.orgplantscienceconsulting.com.au

Target-site resistance (TSR) occurs when a modification in the plant's normal physiological target of the herbicide reduces or eliminates its binding. nih.govgrowiwm.org For synthetic auxins like MCPA, the mode of action is complex, involving the hijacking of the plant's natural auxin signaling pathway. Resistance can arise from mutations in the genes that code for the proteins involved in this pathway, such as auxin receptors or co-receptors. nih.govgrowiwm.org

While less common for auxinic herbicides than for other modes of action, specific instances of TSR have been identified.

Amaranthus powellii (Green Pigweed): Research on an MCPA-resistant population from Ontario, Canada, identified a single nucleotide polymorphism (SNP) in an auxin response factor (ARF) 9 gene. biorxiv.orgresearchgate.net This mutation is thought to disrupt the interaction between ARF proteins and their repressors, preventing the downstream herbicidal action. biorxiv.org

Sisymbrium orientale (Indian Hedge Mustard): A study identified a point mutation (Leu 175 Pro) in the SoIAA34 gene, which is part of the Aux/IAA family of transcriptional repressors in the auxin signaling pathway. nih.gov This mutation was confirmed to confer resistance to 2,4-D and MCPA. nih.gov

These findings indicate that specific genetic mutations at the herbicide's target site can be a direct mechanism for the evolution of resistance.

Non-target-site resistance (NTSR) encompasses a range of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govnih.gov These are generally more complex than TSR and can confer resistance to multiple herbicides with different modes of action. nih.govscielo.br For MCPA, the primary NTSR mechanisms observed are enhanced metabolic degradation and altered translocation.

Enhanced Metabolic Degradation: This mechanism involves the resistant plant breaking down the herbicide into non-toxic metabolites more rapidly than susceptible plants.

In Carduus nutans biotypes resistant to MCPA and 2,4-D, studies using radiolabelled herbicides found no significant difference in herbicide absorption through the leaves. massey.ac.nztandfonline.com Instead, the resistance was attributed to the faster conversion of the active herbicide molecules into inactive metabolites within the resistant plants. caws.org.nztandfonline.comweedinfo.com.au

Altered Translocation and Sequestration: This involves reduced movement of the herbicide to its target tissues or its sequestration in locations where it cannot cause harm.

In MCPA-resistant wild radish (Raphanus raphanistrum), the mechanism was not found to be related to uptake or metabolism. nih.govacs.org Instead, resistant plants were observed to rapidly translocate more of the applied ¹⁴C-MCPA to the roots compared to susceptible plants. nih.govacs.org It is suggested that the herbicide may then be exuded from the roots into the soil, effectively removing it from the plant. nih.govresearchgate.netnih.gov

Table 1: Documented Resistance Mechanisms to MCPA in Selected Weed Biotypes

| Weed Species | Resistance Mechanism Type | Specific Mechanism | Reference |

|---|---|---|---|

| Carduus nutans (Nodding Thistle) | Non-Target-Site (NTSR) | Enhanced metabolic degradation of the herbicide. | caws.org.nztandfonline.comweedinfo.com.au |

| Raphanus raphanistrum (Wild Radish) | Non-Target-Site (NTSR) | Rapid translocation of MCPA to the roots and potential exudation. | nih.govnih.govacs.org |

| Sisymbrium orientale (Indian Hedge Mustard) | Target-Site (TSR) / Non-Target-Site (NTSR) | Multiple resistance mechanisms identified, including a point mutation in the SoIAA34 gene (TSR) and an uncharacterized NTSR mechanism. | weedscience.orgplantscienceconsulting.com.aunih.gov |

| Amaranthus powellii (Green Pigweed) | Target-Site (TSR) | Single nucleotide polymorphism (SNP) in an auxin response factor (ARF) 9 gene. | biorxiv.orgresearchgate.net |

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple herbicides within the same mode of action group. hracglobal.com Due to the similar structures and functions of auxinic herbicides, biotypes resistant to MCPA frequently exhibit resistance to other phenoxy herbicides like 2,4-D and MCPB.

Carduus nutans (Nodding Thistle): Resistant populations in New Zealand that required six times the normal rate of MCPA were also found to have cross-resistance to both 2,4-D and MCPB. caws.org.nzmassey.ac.nztandfonline.comweedinfo.com.au

Sisymbrium orientale (Indian Hedge Mustard): A population resistant to 2,4-D was also confirmed to be resistant to MCPA. weedscience.orgcambridge.orgplantscienceconsulting.com.au Another population showed resistance to MCPA, 2,4-D, and fluroxypyr. nih.gov

Carduus pycnocephalus (Italian Thistle): Biotypes found in New Zealand pastures that evolved resistance to MCPA also showed cross-resistance to 2,4-D and MCPB. weedscience.org

Ranunculus acris (Giant Buttercup): MCPA-resistant populations were found to be cross-resistant to 2,4-D and MCPB, making control with these alternatives ineffective. tandfonline.com

This pattern of cross-resistance significantly limits weed control options within the synthetic auxin herbicide group once resistance has evolved. caws.org.nz

Non-Target-Site Resistance Mechanisms (e.g., enhanced metabolic degradation)

Field Monitoring and Early Detection of Herbicide-Resistant Populations

Early detection of resistant weed populations is critical for effective management and to slow their spread. hracglobal.com Proactive monitoring allows for the implementation of mitigation strategies before the resistant biotype becomes dominant in a field. hracglobal.com

Key indicators of a potential herbicide resistance issue in the field include:

Patches of a single weed species that survive an otherwise effective herbicide application. pnwhandbooks.org

The weed species was previously controlled effectively by the same herbicide. oregonstate.edu

A history of repeated use of the same herbicide or herbicides with the same mode of action in the field. pnwhandbooks.org

Other weed species on the herbicide's control spectrum are successfully managed. oregonstate.edu

Monitoring methods involve regular field scouting, especially after herbicide applications, to identify weed escapes. riversedgewest.org When resistance is suspected, seeds from the surviving plants should be collected and tested in a controlled environment using bioassays to confirm resistance and determine its level. hracglobal.com Tracking farmer reports of product performance issues is another valuable method for detecting new instances of resistance. hracglobal.com

Strategies for Mitigating Resistance Development

The primary goal of resistance management is to reduce the selection pressure imposed by herbicides. riversedgewest.org This is best achieved through a diversified and integrated approach to weed control that does not rely on a single method. riversedgewest.orgcottoninc.com

Key mitigation strategies include:

Record Keeping: Maintaining accurate records of herbicide applications, weed populations, and control efficacy on a per-field basis. croplife.org.au

Using Labeled Rates: Applying herbicides at the recommended label rates and at the correct weed growth stage to maximize efficacy and minimize the survival of less susceptible individuals. croplife.org.aufbn.com

Integrated Weed Management (IWM): Combining chemical control with non-chemical methods such as mechanical tillage, crop rotation, planting competitive crop varieties, and managing weed seed banks. riversedgewest.orgfao.orggrowiwm.org

Sanitation: Cleaning equipment after use in infested fields to prevent the spread of resistant weed seeds to other areas. pnwhandbooks.org

A cornerstone of chemical resistance management is the diversification of herbicide modes of action. croplife.org.augrowiwm.org Synthetic auxins like MCPA-butotyl are classified by the Herbicide Resistance Action Committee (HRAC) as Group O and by the Weed Science Society of America (WSSA) as Group 4. pressbooks.pubweedscience.orgwikipedia.org

To mitigate resistance, it is crucial to avoid the repeated use of herbicides from this group on the same field year after year. Instead, a planned approach involving the following tactics should be used:

Rotation: Rotating herbicides with different modes of action between growing seasons. croplife.org.au

Mixtures: Using tank-mixes of herbicides with different modes of action that are both effective on the target weed species. croplife.org.aufbn.com This makes it less likely that a weed will have resistance to both mechanisms simultaneously.

By rotating and mixing herbicide groups, the selection pressure from any single mode of action is reduced, delaying the evolution of resistance and preserving the efficacy of valuable tools like this compound for future use. cottoninc.comwikipedia.org

Integrated Weed Management Approaches Incorporating this compound

Integrated Weed Management (IWM) is a multifaceted approach to controlling weed populations while minimizing economic and environmental impacts. cabidigitallibrary.orgresearchgate.net It involves the strategic combination of various control methods, including cultural, mechanical, biological, and chemical options. researchgate.netgrdc.com.au The incorporation of herbicides like this compound into IWM programs requires careful consideration of timing, application methods, and combination with other practices to ensure efficacy and sustainability. nih.govresearchgate.net

A key principle of IWM is to not rely on a single control method. researchgate.netresearchgate.net For instance, in rice cultivation, studies have shown that combining herbicide applications with appropriate water management can enhance weed control. plantarchives.org Herbicide combinations, such as those including an MCPA formulation, have demonstrated significant efficacy in controlling a broad spectrum of weeds under flooded conditions. plantarchives.org Research in aerobic rice systems has also highlighted the benefits of integrating agronomic practices like the use of competitive varieties and optimal seeding densities with sequential herbicide applications. cabidigitallibrary.orgnih.govresearchgate.net For example, an early post-emergence application of a herbicide followed by a later application of a bentazon/MCPA mixture can provide excellent weed control. cabidigitallibrary.orgnih.gov

Cultural practices form the foundation of a successful IWM program. researchgate.net These can include crop rotation, adjusting planting dates, and optimizing crop density to enhance the crop's competitive ability against weeds. grdc.com.aumanitoba.ca In some systems, mechanical methods like inter-row cultivation can be used in conjunction with herbicides. mdpi.com For perennial crops, pre-planting site preparation to create a weed-free seedbed is crucial. manitoba.ca

The following table summarizes various IWM strategies that can incorporate this compound, based on research findings:

| IWM Strategy | Component Practices | Target System/Crop | Key Findings |

| Sequential Herbicide Application | Early post-emergence herbicide followed by a later application of a bentazon/MCPA mixture. cabidigitallibrary.orgnih.gov | Aerobic Rice | Provides excellent weed control and can be as effective as manual weeding. cabidigitallibrary.orgnih.gov |

| Herbicide Combination and Water Management | Use of herbicide combinations including an MCPA formulation under flooded conditions. plantarchives.org | Flooded Rice | Significantly improves weed control efficacy and grain yield. plantarchives.org |

| Integration of Cultural and Chemical Control | Combining competitive crop varieties, higher seeding rates, and seed priming with herbicide programs. researchgate.net | Aerobic Rice | Results in a more competitive cropping system, leading to lower weed pressure and better yields. researchgate.net |

| Mechanical and Chemical Integration | Inter-row cultivation along with herbicide applications. mdpi.com | Lignocellulosic Crops | Can provide effective weed control, especially during the establishment phase. mdpi.com |

By integrating this compound within a broader IWM framework, it is possible to achieve effective and sustainable weed control, reduce the reliance on any single method, and minimize the risk of developing herbicide-resistant weed populations. manitoba.caepa.gov

Synergistic and Antagonistic Interactions of MCPA with Other Herbicides in Mixtures

Tank-mixing herbicides is a common practice to broaden the spectrum of controlled weeds and to save on application costs. caws.org.nz However, the biological interaction between the mixed herbicides can result in synergistic, antagonistic, or additive effects. scielo.br A synergistic interaction occurs when the combined effect of the herbicides is greater than the sum of their individual effects. scielo.brgoogle.com Conversely, antagonism happens when the combined effect is less than expected, potentially reducing the efficacy of one or both herbicides. scielo.br

The formulation of MCPA plays a significant role in its interaction with other herbicides. researchgate.net Ester formulations of MCPA, such as this compound, have been observed to be less antagonistic than amine formulations when mixed with certain other herbicides. researchgate.netcdnsciencepub.com For example, research has shown that while MCPA amine can be antagonistic to some grass herbicides and sulfonylureas, MCPA esters may not exhibit the same level of antagonism. caws.org.nzresearchgate.net

Synergistic Interactions:

Synergism can lead to enhanced weed control. google.com A notable example is the combination of MCPA ester and metsulfuron-methyl, which has demonstrated increasing synergism at higher control levels on Brassica napus. researchgate.net This contrasts with the antagonistic behavior observed with MCPA amine and sulfonylurea herbicides. caws.org.nzresearchgate.net The combination of 2,4-D and MCPA is also reported to have a synergistic action, providing broader spectrum control than either active ingredient alone. pomais.com

Antagonistic Interactions:

Antagonism is a more frequently reported interaction with phenoxy herbicides like MCPA, particularly with grass herbicides (graminicides). caws.org.nzcambridge.org The addition of MCPA to tralkoxydim (B8805380) has been shown to significantly reduce the control of wild oats (Avena sterilis). tandfonline.com Similarly, MCPA can antagonize the activity of fenoxaprop (B166891) on certain grass species, although this effect can be influenced by the specific grass species and the formulation of MCPA. cambridge.orgcambridge.org The amine formulations of MCPA have been found to be particularly antagonistic towards the activity of paraquat (B189505) on annual grasses. cdnsciencepub.com

The following table summarizes research findings on the interactions of MCPA with other herbicides:

| Herbicide Mixture (MCPA formulation) | Target Weed/Crop | Observed Interaction | Research Finding |

| MCPA ester + Metsulfuron-methyl | Brassica napus | Synergistic | Increasing synergism was observed as the control level increased from 50% to 90%. researchgate.net |

| MCPA amine + Metsulfuron-methyl | Not specified | Antagonistic (masked by surfactant) | The addition of a surfactant improved the efficacy of both herbicides, masking the underlying antagonism. caws.org.nz |

| Foramsulfuron + 2,4-D + MCPA | Redroot pigweed (Amaranthus retroflexus) | Synergistic | This mixture provided better control of redroot pigweed compared to the herbicides applied alone. tandfonline.com |

| Foramsulfuron + 2,4-D + MCPA | Common lambsquarters (Chenopodium album) | Slightly Antagonistic | A slight reduction in efficacy was observed for this weed species. tandfonline.com |

| Nicosulfuron + 2,4-D + MCPA | Black nightshade (Solanum nigrum) | Antagonistic | The mixture was antagonistic, especially at higher ratios of the sulfonylurea herbicide. tandfonline.com |

| MCPA + Tralkoxydim | Wild oats (Avena sterilis) | Antagonistic | The addition of MCPA significantly reduced the growth control of wild oats by tralkoxydim. tandfonline.com |

| MCPA ester + Fenoxaprop | Wheat and Barley | Antagonistic (Crop Protection) | MCPA reduced fenoxaprop activity in the crops, protecting them from injury. cambridge.orgcambridge.org |

| MCPA amine + Paraquat | Annual grasses | Antagonistic | The amine formulation permanently reduced the activity of paraquat on annual grasses. cdnsciencepub.com |

| Bromoxynil + MCPA + Clodinafop-propargyl | Mixed weeds in wheat | Effective Combination | This combination resulted in the highest weed mortality and maximum grain yield in a study. researchgate.net |

Understanding these interactions is crucial for making informed decisions about tank mixtures involving this compound to ensure optimal weed control and avoid potential reductions in herbicide efficacy.

Advanced Analytical Methodologies for the Detection and Quantification of Mcpa Butotyl

The accurate detection and quantification of MCPA-butotyl and its related compounds in various environmental and biological samples are crucial for monitoring its presence and ensuring regulatory compliance. A range of sophisticated analytical techniques are employed for this purpose, each with specific advantages in terms of sensitivity, selectivity, and applicability to different sample types.

Regulatory Science and Environmental Risk Assessment Frameworks

International and National Regulatory Standards for Environmental Protection

The environmental safety of MCPA-butotyl is governed by a set of standards aimed at protecting various environmental compartments, most notably water resources. Due to the rapid hydrolysis of this compound to its parent compound, MCPA (2-methyl-4-chlorophenoxyacetic acid), in the environment, many of the regulatory standards are based on the toxicity profile of MCPA. who.intwho.intfao.org

Water Quality Standards for Aquatic Life and Drinking Water

To safeguard aquatic ecosystems and ensure the safety of drinking water, various national and international bodies have established guideline values for MCPA in water. These standards are based on extensive reviews of toxicological data.

For the protection of aquatic life, standards often vary based on water characteristics such as pH and whether the water is fresh or saline. herts.ac.ukherts.ac.uk For instance, the UK's Environment Agency has set different annual average and maximum acceptable concentrations for MCPA in freshwater depending on the pH level. herts.ac.ukherts.ac.uk Canadian guidelines also provide specific values for the protection of freshwater and marine life. gov.bc.ca

Drinking water standards are typically set at lower concentrations, reflecting the need to protect human health over a lifetime of exposure. The World Health Organization (WHO) and several countries, including Australia and Canada, have established such guidelines for MCPA. who.intherts.ac.uknhmrc.gov.aucanada.ca

Interactive Data Table: Water Quality Standards for MCPA

| Jurisdiction/Body | Water Use | Guideline Value | Notes | Source(s) |

|---|---|---|---|---|

| World Health Organization (WHO) | Drinking Water | 0.002 mg/L | Health-based guideline. herts.ac.ukherts.ac.uknhmrc.gov.au | herts.ac.ukherts.ac.uknhmrc.gov.au |

| United Kingdom | Freshwater Aquatic Life (Annual Average, pH <7) | 12 µg/L | Data as the acid. | herts.ac.ukherts.ac.uk |

| United Kingdom | Freshwater Aquatic Life (Annual Average, pH >7) | 80 µg/L | Data as the acid. | herts.ac.ukherts.ac.uk |

| United Kingdom | Freshwater Aquatic Life (Max Acceptable Conc., pH <7) | 120 µg/L | Data as the acid. | herts.ac.ukherts.ac.uk |

| United Kingdom | Freshwater Aquatic Life (Max Acceptable Conc., pH >7) | 800 µg/L | Data as the acid. | herts.ac.ukherts.ac.uk |

| United Kingdom | Saltwater Aquatic Life (Annual Average) | 80 µg/L | Data as the acid. | herts.ac.ukherts.ac.uk |

| United Kingdom | Saltwater Aquatic Life (Max Acceptable Conc.) | 800 µg/L | Data as the acid. | herts.ac.ukherts.ac.uk |

| Canada (British Columbia) | Freshwater Aquatic Life | 2.6 µg/L | Working Water Quality Guideline. | gov.bc.ca |

| Canada (British Columbia) | Irrigation | 0.025 µg/L | Working Water Quality Guideline. | gov.bc.ca |

| Canada | Drinking Water | 0.35 mg/L | Maximum Acceptable Concentration (MAC). | canada.ca |

| Australia | Drinking Water | 0.04 mg/L | Health-based guideline. | nhmrc.gov.au |

| Alberta, Canada | Surface Water (Phenoxy Herbicides) | 4 µg/L | Applies to the sum of all phenoxy herbicides. | alberta.ca |

Risk Assessment Methodologies for Plant Protection Products

The environmental risk assessment of plant protection products like this compound is a structured, data-driven process. It aims to determine the likelihood of adverse effects on non-target organisms and the environment under realistic exposure scenarios.

Ecotoxicological Risk Quotient Derivation